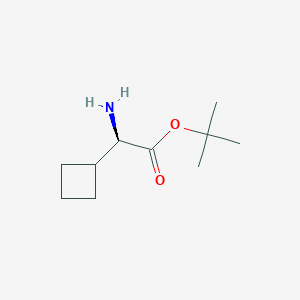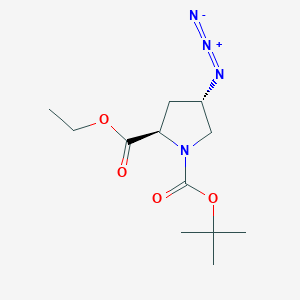
Tert-butyl (R)-2-hydroxy-3-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (R)-2-hydroxy-3-phenylpropionate: is a chemical compound belonging to the class of esters. It consists of a tert-butyl group attached to the oxygen atom of a hydroxy group, which is further connected to a phenyl group and a propionate moiety. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under mild conditions, making it suitable for sterically demanding and acid-sensitive substrates.
Flow Microreactor Systems: A more recent approach involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and sustainable, providing a straightforward synthesis of tertiary butyl esters.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions using the Steglich Esterification method or flow microreactor systems. These methods ensure high yield and purity, making them suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Tert-butyl (R)-2-hydroxy-3-phenylpropionate is used as a protecting group in organic synthesis, particularly in the protection of hydroxyl groups during complex synthetic routes. Biology: The compound is utilized in the study of enzyme mechanisms and inhibition, as well as in the development of bioactive molecules. Medicine: Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl (R)-2-hydroxy-3-phenylpropionate exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming a stable ester bond with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. In biological and medical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Comparison with Similar Compounds
Tert-butyl (S)-2-hydroxy-3-phenylpropionate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Phenylpropionic acid: A related compound without the tert-butyl group.
Tert-butyl acetate: Another ester with a similar tert-butyl group but different functional groups.
Uniqueness: Tert-butyl (R)-2-hydroxy-3-phenylpropionate is unique due to its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNKCIZSNJVEE-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Methylamino)methyl]aniline dihydrochloride](/img/structure/B8179069.png)


![6-[[Bis(2-pyridinylmethyl)amino]methyl]-3-pyridinecarboxylic acid](/img/structure/B8179088.png)










